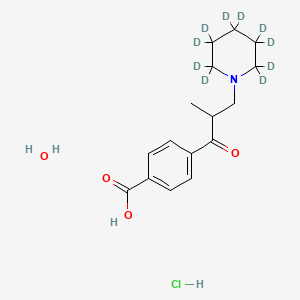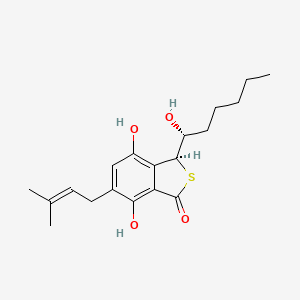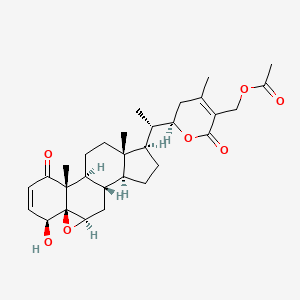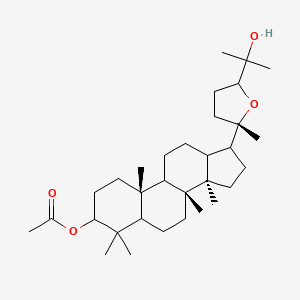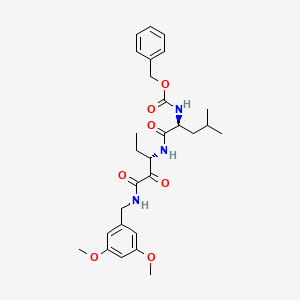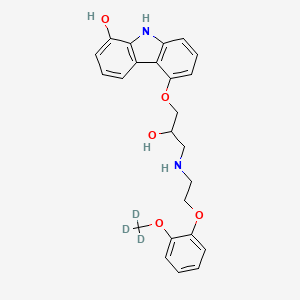
8-Hydroxy Carvedilol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy Carvedilol-d3 is a deuterated derivative of Carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure . The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies and drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Carvedilol-d3 involves multiple steps. Initially, 4-hydroxy carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 4-(2,3-epoxypropoxy) carbazole . This intermediate is then treated with 2-(2-methoxyphenoxy)ethanamine under neat reaction conditions to yield Carvedilol . The deuterium substitution is introduced by using deuterated reagents in the synthesis process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Techniques like solvent evaporation and crystallization are employed to isolate and purify the final product .
化学反应分析
Types of Reactions: 8-Hydroxy Carvedilol-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
科学研究应用
8-Hydroxy Carvedilol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Carvedilol.
Biology: Employed in studies to understand the biological effects and interactions of Carvedilol at the molecular level.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies to improve drug formulations.
作用机制
8-Hydroxy Carvedilol-d3 exerts its effects by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and blood pressure . It also acts on alpha-1 adrenergic receptors, causing vasodilation and reduced peripheral vascular resistance . The deuterium substitution enhances its metabolic stability, allowing for prolonged action and improved pharmacokinetic properties.
相似化合物的比较
Carvedilol: The parent compound, used widely in the treatment of cardiovascular diseases.
8-Hydroxy Carvedilol: A non-deuterated version with similar pharmacological properties.
Carvedilol-d3: Another deuterated derivative with enhanced metabolic stability.
Uniqueness: 8-Hydroxy Carvedilol-d3 stands out due to its deuterium substitution, which provides improved metabolic stability and prolonged action compared to its non-deuterated counterparts . This makes it a valuable tool in pharmacokinetic studies and drug development.
属性
分子式 |
C24H26N2O5 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3/i1D3 |
InChI 键 |
GPPVNZVFGNMPNR-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O |
规范 SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



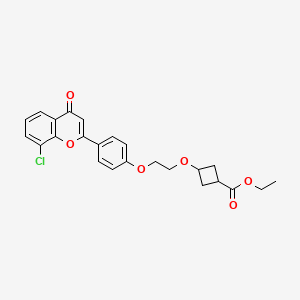
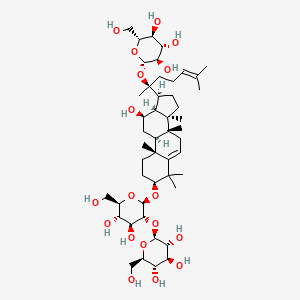
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
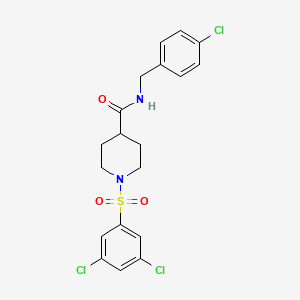
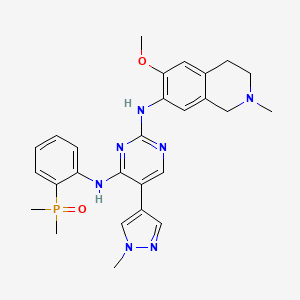
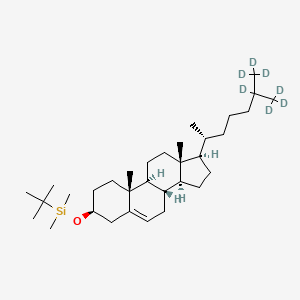
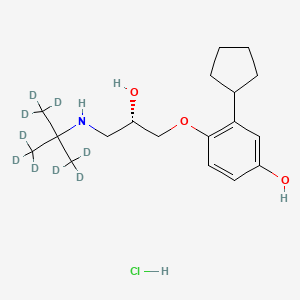
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
